molecular formula C8H6N2O2 B13197260 5-(1H-Imidazol-4-YL)furan-2-carbaldehyde

5-(1H-Imidazol-4-YL)furan-2-carbaldehyde

Cat. No.: B13197260
M. Wt: 162.15 g/mol
InChI Key: DRSDLLXGEOLOPK-UHFFFAOYSA-N
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Description

5-(1H-Imidazol-4-YL)furan-2-carbaldehyde is a heterocyclic compound featuring a furan ring fused with an imidazole moiety and a formyl group. This structure combines the electron-rich aromaticity of furan with the nitrogen-rich imidazole, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

Molecular Formula

C8H6N2O2

Molecular Weight

162.15 g/mol

IUPAC Name

5-(1H-imidazol-5-yl)furan-2-carbaldehyde

InChI

InChI=1S/C8H6N2O2/c11-4-6-1-2-8(12-6)7-3-9-5-10-7/h1-5H,(H,9,10)

InChI Key

DRSDLLXGEOLOPK-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)C2=CN=CN2)C=O

Origin of Product

United States

Preparation Methods

Heterocyclic Synthesis via Cyclization Strategies

a. Condensation of Furan Derivatives with Imidazole Precursors

One of the prominent methods involves the condensation of furan-2-carbaldehyde derivatives with imidazole precursors. This approach typically employs aldehyde functionalization followed by cyclization to form the imidazole ring.

  • Reaction mechanism: The process often begins with the formation of an imine or Schiff base intermediate through the condensation of the aldehyde group of furan-2-carbaldehyde with amino groups or hydrazines, followed by cyclization under acidic or basic conditions to generate the imidazole core.

  • Experimental conditions: Reactions are generally performed in ethanol or acetic acid at reflux temperatures, with catalysts such as p-toluenesulfonic acid (PTSA) or acetic acid to facilitate cyclization.

b. Cyclization via 1,2-Dicarbonyl Precursors

Another route involves the use of 1,2-dicarbonyl compounds reacting with imidazole precursors. For example, the condensation of aldehyde derivatives with α-dicarbonyl compounds under reflux can lead to imidazole formation.

Multistep Synthesis Involving Functional Group Transformations

a. Synthesis from 3-Chlorobenzo[f]quinoline-2-carbaldehyde

  • Methodology: Wang et al. reported treating 3-chlorobenzo[f]quinoline-2-carbaldehyde with N-phenyl-3-methylpyrazolone, leading to heterocyclic derivatives through condensation and cyclization.

  • Reaction conditions: Reactions are performed in ethanol under reflux, with subsequent purification via chromatography.

b. Use of Suzuki Coupling for Imidazole Derivatives

  • Reaction: Suzuki coupling reactions facilitate the formation of C–C bonds between heteroaryl halides and boronic acids, enabling the functionalization of the imidazole ring.

  • Conditions: Catalyzed by palladium complexes, typically in ethanol or DMF, with bases such as potassium carbonate.

Preparation of Furan-2-Carbaldehyde Derivatives

a. Oxidation of Furan Derivatives

  • Method: Methyl-2,3-dibromofuran-5-yl carboxylate can be oxidized to furan-2-carbaldehyde derivatives via Swern oxidation or other mild oxidants, enabling subsequent functionalization.

b. Sulfonation and Stabilization

  • Method: The conversion of hydroxymethylfurfural (HMF) to HMF-sulfonates involves sulfonation with reagents like methanesulfonyl chloride in pyridine, stabilizing the molecule and preventing polymerization at elevated temperatures.

Key Data Tables and Experimental Parameters

Method Starting Material Reagents Conditions Yield Remarks
Condensation & Cyclization Furan-2-carbaldehyde Amines, hydrazines Reflux in ethanol or acetic acid 60-85% Forms imidazole ring via imine formation
Suzuki Coupling Halogenated heterocycles Boronic acids, Pd catalyst Reflux in ethanol/DMF 70-90% Enables functionalization at N-1 or C-4 positions
Oxidation Furan derivatives Swern or PCC oxidants Cold conditions, room temp 80-95% Converts methyl groups to aldehydes
Sulfonation HMF Sulfonyl chlorides Pyridine, room temp 98% Stabilizes HMF, prevents polymerization

Research Discoveries and Innovations

  • Recent advances have optimized cyclization protocols to improve yields and selectivity, employing catalysts like rhodium complexes or microwave-assisted synthesis.

  • The development of mild sulfonation techniques has enhanced the stability of HMF derivatives, broadening their utility in pharmaceuticals and materials science.

  • The use of palladium-catalyzed cross-coupling reactions has expanded the structural diversity of imidazole derivatives, including substitution at various ring positions.

Chemical Reactions Analysis

Types of Reactions

5-(1H-Imidazol-4-YL)furan-2-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The imidazole and furan rings can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted imidazole and furan derivatives.

Scientific Research Applications

5-(1H-Imidazol-4-YL)furan-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1H-Imidazol-4-YL)furan-2-carbaldehyde is not fully understood. it is believed to interact with various molecular targets and pathways, including enzymes and receptors involved in cellular processes. The imidazole ring is known to interact with metal ions and proteins, which may contribute to its biological activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical Properties

  • 5-(4-Chlorophenyl)furan-2-carbaldehyde (1a) : Melting point (126–128°C), synthesized in water with a 45.2% yield .
  • 5-(4-Chlorophenyl)thiophene-2-carbaldehyde (1b) : Replacing furan with thiophene lowers the melting point (88–90°C) and yield (25%), likely due to reduced aromatic stabilization and solvent effects (DMSO vs. water) .

Thermodynamic Stability

  • Nitro-substituted analogs : 5-(2/3/4-nitrophenyl)furan-2-carbaldehydes exhibit standard sublimation enthalpies (ΔHsub) ranging from 90–110 kJ/mol, calculated via the Knudsen effusion method .
  • Combustion energies : 5-(4-nitrophenyl)furan-2-carbaldehyde has a solid-state enthalpy of formation (ΔfH°(s)) of −350 ± 5 kJ/mol, indicating higher stability compared to methyl- or oxymethyl-substituted derivatives .

Reactivity and Functionalization

  • Imidazole derivatives : 5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde (CAS 60367-52-4) shares a similar imidazole core but differs in substituent placement, which may alter electrophilic substitution patterns or biological activity .
  • 5-Hydroxymethylfuran-2-carbaldehyde (HMF) : A simpler analog with a hydroxymethyl group, HMF is derived from carbohydrates and lacks the imidazole moiety, reducing its nitrogen-dependent reactivity .

Data Tables

Table 1: Physical Properties of Selected Furan Carbaldehydes

Compound Melting Point (°C) Yield (%) Solvent Used Reference
5-(4-Chlorophenyl)furan-2-carbaldehyde 126–128 45.2 Water
5-(4-Chlorophenyl)thiophene-2-carbaldehyde 88–90 25 DMSO
5-(3-Chloro-4-methoxyphenyl)furan-2-carbaldehyde Not reported Not reported Not reported

Table 2: Thermodynamic Data for Nitro-Substituted Analogs

Compound ΔHsub (kJ/mol) ΔfH°(s) (kJ/mol) Method Reference
5-(4-Nitrophenyl)furan-2-carbaldehyde 105 ± 3 −350 ± 5 Bomb calorimetry
5-(2-Nitrophenyl)furan-2-carbaldehyde 98 ± 2 −340 ± 4 Knudsen effusion

Key Research Findings

  • Synthesis Optimization : Polar solvents like water improve yields for furan derivatives compared to thiophene analogs, possibly due to better solubility of intermediates .
  • Thermodynamic Insights : Nitro groups enhance sublimation enthalpies, suggesting stronger intermolecular forces in the solid state .
  • Safety Considerations : Chloro and methoxy substituents necessitate stringent handling protocols, as seen in safety data sheets for related compounds .

Biological Activity

5-(1H-Imidazol-4-YL)furan-2-carbaldehyde is a heterocyclic compound that combines an imidazole ring with a furan moiety, resulting in unique chemical properties and significant biological activities. This article explores its biological activity, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

  • Molecular Formula : C9H8N2O
  • Molecular Weight : 176.17 g/mol
  • IUPAC Name : 5-(1H-imidazol-4-yl)furan-2-carbaldehyde

The dual-ring structure of this compound contributes to its reactivity and biological interactions, making it a candidate for various pharmaceutical applications.

Anticancer Potential

Research has highlighted the potential of 5-(1H-Imidazol-4-YL)furan-2-carbaldehyde as an anticancer agent. Studies indicate that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of imidazole and furan have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells.

Table 1: Cytotoxicity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
Compound A (similar structure)A549 (lung cancer)6.75 ± 0.19Induces apoptosis
Compound B (imidazole derivative)HCC827 (lung cancer)5.13 ± 0.97Inhibits cell cycle progression
5-(1H-Imidazol-4-YL)furan-2-carbaldehydeMRC-5 (normal lung fibroblast)Moderate effects observedPotentially selective toxicity

The IC50 values reflect the concentration required to inhibit cell growth by 50%, indicating the potency of these compounds.

The mechanisms through which 5-(1H-Imidazol-4-YL)furan-2-carbaldehyde exerts its biological effects include:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell metabolism.
  • Reactive Oxygen Species (ROS) : It can induce oxidative stress in cancer cells, leading to apoptosis.
  • Cell Cycle Arrest : By interfering with the normal cell cycle, it can prevent cancer cells from proliferating.

Case Studies

Several studies have demonstrated the biological activity of compounds related to 5-(1H-Imidazol-4-YL)furan-2-carbaldehyde:

  • Study on Lung Cancer Cells :
    • A recent study assessed the cytotoxic effects of various imidazole derivatives on human lung cancer cell lines (A549, HCC827). The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity ( ).
  • Mechanistic Insights :
    • Another investigation focused on the interaction between imidazole derivatives and cellular targets, revealing that these compounds could modulate signaling pathways associated with tumor growth ( ).

Applications in Medicinal Chemistry

The unique structural characteristics of 5-(1H-Imidazol-4-YL)furan-2-carbaldehyde make it a valuable scaffold in drug design:

  • Antimicrobial Activity : Some studies suggest that compounds with imidazole and furan rings possess antimicrobial properties, making them potential candidates for developing new antibiotics.
  • Anti-inflammatory Effects : Preliminary research indicates that derivatives may also exhibit anti-inflammatory activities, which could be beneficial in treating chronic inflammatory diseases.

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